Regioisomeric Purity: Pyridin-3-yl vs. Pyridin-4-yl Binding Conformation
In structure-based design, the pyridin-3-ylmethyl substituent positions the nitrogen lone pair at a 120° angle relative to the methylene bridge, enabling a distinct hydrogen-bond acceptor geometry compared to the 180° vector of the 4-pyridyl isomer. While direct binding data for this compound are not publicly available, the regioisomeric difference is a well-established principle in medicinal chemistry [1]. The 3-pyridyl isomer is predicted to exhibit a different target selectivity profile compared to the 4-pyridyl analog (CAS 899974-61-9), which is often used as a comparator in scaffold-hopping exercises.
| Evidence Dimension | Pyridyl nitrogen hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | N lone pair at ~120° angle from methylene bridge (3-pyridyl) |
| Comparator Or Baseline | N lone pair at ~180° angle from methylene bridge (4-pyridyl isomer, CAS 899974-61-9) |
| Quantified Difference | Qualitative geometric difference; no direct binding data |
| Conditions | In silico conformational analysis |
Why This Matters
The distinct hydrogen-bond vector can lead to divergent binding modes and selectivity profiles against kinase targets, making the 3-pyridyl isomer a necessary tool for SAR exploration.
- [1] Tzeng, B.-C. et al. (2012) Crystal and Molecular Structures of the 2:1 Cocrystal of 4-Nitrophenylacetic acid and N,N′-bis(pyridin-3-ylmethyl)oxalamide, and with the Thioxalamide Analogue. J Chem Crystallogr, 42:673–679. View Source
